

Application Notes and Protocols for DL-Methionine-¹³C Labeling in Cell Culture

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Compound of Interest		
Compound Name:	DL-Methionine-13C	
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Introduction

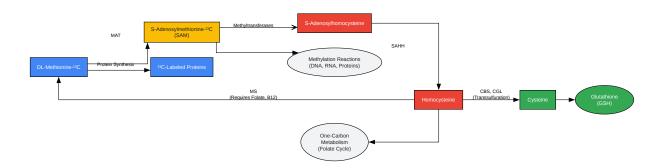
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population. By comparing the mass spectra of "heavy" labeled proteins with those from a "light" (unlabeled) control population, SILAC enables accurate relative quantification of protein abundance. DL-Methionine, an essential amino acid, is a key component in numerous cellular processes beyond protein synthesis, including its role as a precursor for the universal methyl donor S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, histones, and other proteins, playing a vital role in epigenetic regulation and cell signaling. The metabolic pathways of methionine are intricately linked with one-carbon metabolism and the transsulfuration pathway, influencing cellular redox homeostasis and polyamine synthesis. Labeling with DL-Methionine-13C provides a precise method to track the incorporation of methionine into newly synthesized proteins and to study its metabolic fate, offering valuable insights into cellular physiology and disease states.

These application notes provide a detailed protocol for the metabolic labeling of mammalian cells using DL-Methionine-13C.

Key Signaling and Metabolic Pathways



Methionine metabolism is central to cellular function, encompassing several interconnected pathways. The primary pathways include the Methionine Cycle, the Transsulfuration Pathway, and their connection to One-Carbon Metabolism.



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Caption: Methionine Metabolic Pathways.

Experimental Protocols

This section details the step-by-step methodology for DL-Methionine-¹³C labeling in mammalian cell culture.

Materials

- DL-Methionine-¹³C (or other desired ¹³C-labeled methionine)
- Methionine-free cell culture medium (e.g., DMEM, RPMI-1640)
- Dialyzed Fetal Bovine Serum (dFBS)
- Unlabeled L-Methionine



- Phosphate-Buffered Saline (PBS), sterile
- Standard cell culture plastics and equipment
- · Cell lysis buffer
- Protease and phosphatase inhibitors

Media Preparation

The success of a SILAC experiment hinges on the proper preparation of the "heavy" and "light" culture media.

- Prepare Stock Solutions:
 - Prepare a sterile stock solution of unlabeled L-Methionine (e.g., 1000x) in PBS.
 - Prepare a sterile stock solution of DL-Methionine-¹³C at the same molar concentration as the unlabeled stock. For example, if the standard methionine concentration in your medium is 15 mg/L, the corresponding concentration for L-Methionine-methyl-¹³C, D3 would be 15.4 mg/L to maintain molar equivalence.[2]
- Prepare "Light" Medium:
 - To a bottle of methionine-free basal medium, add the required volume of unlabeled L-Methionine stock solution to achieve the final physiological concentration.
 - Add dialyzed FBS to a final concentration of 10-15%. The use of dialyzed FBS is critical to prevent the introduction of unlabeled amino acids from the serum.
 - Add other necessary supplements such as L-glutamine and antibiotics.
 - Sterile filter the complete "light" medium using a 0.22 μm filter unit.
- Prepare "Heavy" Medium:
 - To a separate bottle of methionine-free basal medium, add the required volume of the DL-Methionine-13C stock solution to achieve the same final molar concentration as the "light"



medium.

- Add dialyzed FBS and other supplements as for the "light" medium.
- Sterile filter the complete "heavy" medium.

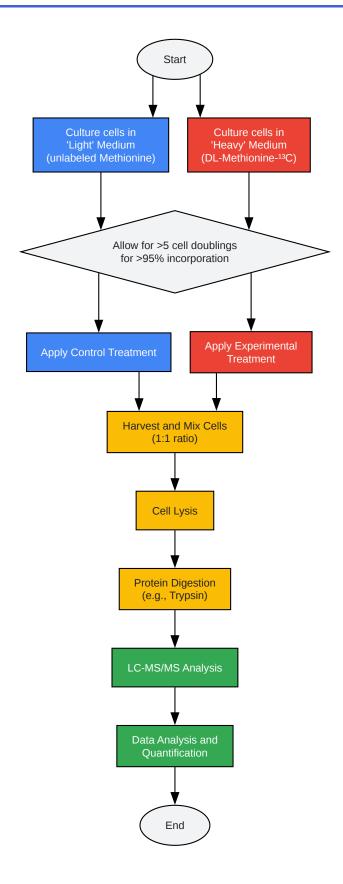
Cell Culture and Labeling

- Cell Line Selection: Most adherent and suspension mammalian cell lines can be used for SILAC labeling.
- Adaptation to SILAC Medium:
 - Culture cells for at least one passage in the "light" SILAC medium to ensure they adapt to the custom medium formulation.
 - Some cell lines may exhibit a slightly slower growth rate in media containing dialyzed serum.
- Labeling:
 - Split the adapted cells into two populations. Seed one population into the "light" medium and the other into the "heavy" medium.
 - Culture the cells for a sufficient number of cell doublings to ensure near-complete
 incorporation of the labeled amino acid. A minimum of five to six doublings is generally
 recommended to achieve >95% incorporation.[1] The required time will depend on the
 doubling time of the specific cell line.

Experimental Workflow

The following diagram illustrates the general workflow for a SILAC experiment using DL-Methionine-¹³C.





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References

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- 2. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation PMC [pmc.ncbi.nlm.nih.gov]
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